o-Aminobenzylamine dihydrochloride CAS number
o-Aminobenzylamine dihydrochloride CAS number
An In-Depth Technical Guide to o-Aminobenzylamine Dihydrochloride (CAS: 29483-71-4) for Advanced Research and Pharmaceutical Development
Introduction
o-Aminobenzylamine dihydrochloride is a bifunctional aromatic organic compound that serves as a highly valuable building block in synthetic chemistry. Its structure, featuring a primary aromatic amine and a benzylic amine arranged in an ortho configuration, provides a unique platform for constructing complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of o-aminobenzylamine dihydrochloride, covering its chemical properties, synthesis, key applications in medicinal chemistry, analytical characterization, and critical safety protocols. As a precursor to a variety of heterocyclic systems, particularly quinazolines and their derivatives, this reagent is instrumental in the discovery of novel therapeutic agents.
Part 1: Physicochemical and Structural Characterization
The utility of o-aminobenzylamine dihydrochloride as a synthetic precursor is fundamentally derived from its distinct chemical properties and structure. The dihydrochloride salt form enhances stability and often improves handling characteristics compared to the free base.
Structural Implications for Reactivity: The key feature of the o-aminobenzylamine scaffold is the 1,3-juxtaposition of two different nucleophilic nitrogen centers: a less basic aromatic amine and a more basic benzylic amine. This arrangement makes it an ideal precursor for condensation reactions with bifunctional electrophiles or single-carbon synthons to form six-membered heterocyclic rings.
Table 1: Chemical Identity and Properties of o-Aminobenzylamine Dihydrochloride
| Property | Value | Source(s) |
| CAS Number | 29483-71-4 | [1][2][3] |
| Molecular Formula | C₇H₁₂Cl₂N₂ or C₇H₁₀N₂·2(HCl) | [1][2][4] |
| Molecular Weight | 195.09 g/mol | [1][2] |
| Melting Point | 215-218 °C (with decomposition) | [4] |
| Synonyms | 2-Aminomethyl-phenylamine dihydrochloride | [1][4] |
| Storage Conditions | Room temperature, under inert gas, in a dark place | [2][4] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of o-aminobenzylamine is not as straightforward as its meta and para isomers due to the potential for intramolecular side reactions. A common and effective laboratory-scale synthesis involves the reduction of an ortho-substituted nitro precursor. The resulting free base is then converted to the more stable dihydrochloride salt.
Synthetic Workflow: From o-Nitrobenzaldoxime to o-Aminobenzylamine
A validated method involves the catalytic hydrogenation of o-nitrobenzaldoxime.[5] This approach is favored because it efficiently reduces both the nitro group and the oxime in a single step.
Caption: General reaction pathway for dihydroquinazoline synthesis.
Application in the Synthesis of N-Aryl-3,4-dihydroquinazolines
Recent methodologies have demonstrated a sequential N-functionalization of o-aminobenzylamine followed by cyclodehydration to create complex N-aryl-3,4-dihydroquinazolines. [6][7]This multi-step process highlights the reagent's versatility:
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N-Arylation : A selective SNAr reaction is performed to attach an aryl group (often bearing electron-withdrawing groups) to one of the amine functions.
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N-Acylation : The remaining amine is acylated using an appropriate acylating agent.
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Cyclodehydration : The final ring-closing step is often promoted by microwave irradiation, leading to the desired dihydroquinazoline core. [7] This strategy allows for the creation of diverse libraries of drug-like molecules. Dihydroquinazoline derivatives have shown significant potential as antitumor agents, antimicrobials, and inhibitors of key enzymes like trypanothione reductase, making them relevant in the fight against parasitic diseases. [7]
Part 4: Analytical Characterization and Quality Control
Ensuring the identity and purity of o-aminobenzylamine dihydrochloride is paramount before its use in multi-step syntheses, as impurities can lead to complex side products and low yields. A multi-technique approach is recommended for comprehensive quality control.
Table 2: Recommended Analytical Methods for Quality Control
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural Elucidation & Confirmation | Provides definitive confirmation of the chemical structure by showing characteristic shifts and coupling patterns for aromatic and aliphatic protons/carbons. |
| HPLC-UV | Purity Assessment & Quantification | Determines the percentage purity of the compound by separating it from impurities and quantifying the relative peak areas. |
| LC-MS | Molecular Weight Confirmation | Confirms the mass of the protonated molecular ion, verifying the correct molecular formula. [2] |
| FTIR Spectroscopy | Functional Group Identification | Shows characteristic absorption bands for N-H (amine) and C-H (aromatic/aliphatic) bonds. |
Self-Validating System: The combination of these techniques creates a self-validating system. For instance, a high purity result from HPLC is only meaningful if NMR and MS confirm the main peak is indeed the correct compound. Any discrepancy would immediately flag a potential issue with the material's identity or the presence of a co-eluting impurity.
Part 5: Safety, Handling, and Storage
o-Aminobenzylamine dihydrochloride is a hazardous substance and must be handled with appropriate precautions. It is classified as corrosive and can cause severe skin burns and eye damage. [8][9]It is also harmful if swallowed and may cause respiratory irritation. [8]
Protocol: Safe Handling and Personal Protective Equipment (PPE)
Caption: Safe handling workflow for corrosive chemical solids.
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Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors. [10]2. Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield is also recommended when handling larger quantities. [8][9]3. First Aid :
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Eyes : Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [8] * Skin : Immediately remove all contaminated clothing and rinse the affected skin with plenty of water. Seek immediate medical attention. [8][9] * Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [8] * Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [8][9]4. Storage : Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents. The container should be kept tightly closed under an inert atmosphere and stored in a locked cabinet or corrosives area. [8][9][10]5. Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal facility. [8]
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Conclusion
o-Aminobenzylamine dihydrochloride is a reagent of significant strategic importance for chemists engaged in the synthesis of complex nitrogen-containing molecules. Its unique ortho-disubstituted pattern provides a reliable and versatile entry point to medicinally relevant heterocyclic scaffolds, particularly the dihydroquinazoline core. A thorough understanding of its properties, synthesis, and handling requirements is essential for its effective and safe utilization in research and development. By leveraging this powerful building block, scientists can continue to expand the chemical space available for drug discovery, accelerating the development of novel therapeutics.
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PrepChem.com. Synthesis of o-aminobenzylamine. [Link]
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Chemical-Suppliers.com. O-Aminobenzylamine dihydrochloride | CAS 29483-71-4. [Link]
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Chemsrc. 4-Aminobenzylamine dihydrochloride | CAS#:54799-03-0. [Link]
- Google Patents. KR870002017B1 - Method for preparing aminobenzylamine.
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ResearchGate. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. [Link]
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Beilstein Journals. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. [Link]
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